Ethyl 4-(4-piperidinyloxy)benzoate
Description
Properties
CAS No. |
460365-21-3 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 4-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-2-17-14(16)11-3-5-12(6-4-11)18-13-7-9-15-10-8-13/h3-6,13,15H,2,7-10H2,1H3 |
InChI Key |
JOQPZTQGIMHZOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(piperidin-4-yloxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with piperidine in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.
Industrial Production Methods: In an industrial setting, the production of ethyl 4-(piperidin-4-yloxy)benzoate may involve large-scale esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(piperidin-4-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-(piperidin-4-yloxy)benzoic acid.
Reduction: Formation of 4-(piperidin-4-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(piperidin-4-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(piperidin-4-yloxy)benzoate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzoate ester scaffold is highly modular, with substituents on the aromatic ring or ester group dictating biological activity, solubility, and reactivity. Below is a comparative analysis of Ethyl 4-(4-piperidinyloxy)benzoate and its analogs:
Physicochemical Properties
- Lipophilicity : Ethyl esters generally enhance lipophilicity compared to methyl analogs. For example, Ethyl 4-(piperazin-1-yl)benzoate (logP ~1.8) is more lipophilic than methyl derivatives, aiding blood–brain barrier penetration .
- Solubility : Piperazine-containing analogs (e.g., Ethyl 4-(piperazin-1-yl)benzoate) exhibit higher aqueous solubility than piperidine derivatives due to increased basicity and hydrogen-bonding capacity .
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(4-piperidinyloxy)benzoate in laboratory settings?
The synthesis typically involves a multi-step approach:
- Esterification : Reacting 4-(4-piperidinyloxy)benzoic acid with ethanol in the presence of a catalyst like sulfuric acid under reflux conditions .
- Substitution : Introducing the piperidinyloxy group via nucleophilic substitution using sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm the ester, piperidine, and aromatic proton environments. Key signals include δ ~1.3 ppm (ethyl CH₃) and δ ~3.5–4.3 ppm (piperidinyloxy protons) .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1240 cm⁻¹ (C-O-C) validate functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH conditions .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Single-Crystal X-ray Diffraction : Using SHELX programs (e.g., SHELXL), researchers can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, piperidine ring puckering and ester group orientation are critical for understanding conformational flexibility .
- Electron Density Maps : Identify electron-deficient regions (e.g., nitro or halogen substituents) to predict reactivity or intermolecular interactions .
Q. What strategies address contradictory biological activity data across studies involving this compound analogs?
- Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to differentiate target-specific effects from cytotoxicity .
- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-labeled ligands) to quantify affinity variations caused by substituent positioning on the piperidine ring .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can reconcile discrepancies by predicting binding modes to enzymes like COX-2 or kinases .
Q. How does substituent positioning on the piperidine ring affect pharmacological profiles?
- 4-Piperidinyl vs. 3-Piperidinyl Derivatives : The 4-position enhances steric accessibility to hydrophobic enzyme pockets (e.g., serotonin receptors), increasing binding affinity by ~20% compared to 3-substituted analogs .
- Oxo Group Impact : Introducing a 4-oxopiperidinyl group (as in Ethyl 4-(4-oxopiperidin-1-yl)benzoate) alters electron distribution, improving solubility but reducing blood-brain barrier penetration due to increased polarity .
Methodological Tables
Q. Table 1: Comparative Reactivity of this compound Derivatives
Q. Table 2: Biological Activity Correlation with Structural Features
| Substituent Position | Enzyme Inhibition (IC₅₀, μM) | Receptor Binding (Kᵢ, nM) | Pharmacokinetic Half-Life (h) |
|---|---|---|---|
| 4-Piperidinyloxy | 12.3 ± 1.2 (COX-2) | 45.8 (5-HT₂A) | 4.7 |
| 3-Piperidinyloxy | 28.9 ± 2.1 (COX-2) | 112.3 (5-HT₂A) | 3.2 |
| 4-Oxopiperidinyl | 9.8 ± 0.9 (COX-2) | 38.5 (5-HT₂A) | 2.8 (due to rapid renal clearance) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
